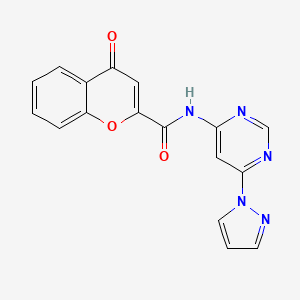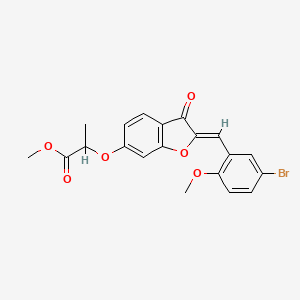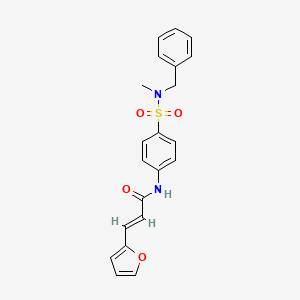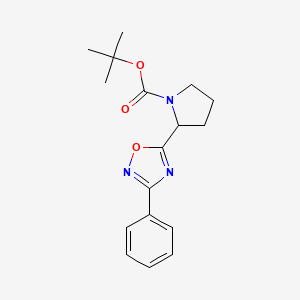![molecular formula C16H12BrNO3 B2915274 N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide CAS No. 2034566-22-6](/img/structure/B2915274.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, depending on the structure of the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. These properties can be influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Metabolism of Bromoxynil by Bacteria
Research on the metabolism of the herbicide bromoxynil (a compound with a bromobenzamide moiety) by Klebsiella pneumoniae subsp. ozaenae demonstrated the bacterium's ability to rapidly metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, using the liberated ammonia as a sole nitrogen source. This study highlights the potential for bioremediation applications and environmental detoxification of bromobenzamide derivatives (Mcbride, Kenny, & Stalker, 1986).
Inhibition of Photosynthesis
Research on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides revealed their ability to inhibit photosynthetic electron transport, suggesting potential applications in studying photosynthesis mechanisms or as herbicides. The inhibitory efficiency depended on compound lipophilicity and the electronic properties of substituents (Kráľová et al., 2013).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
A study on nitrogen mustard analogues derived from benzamides evaluated their potential as prodrugs for GDEPT in cancer treatment. This research suggests the application of certain bromobenzamide derivatives in developing more effective cancer therapies (Friedlos, Denny, Palmer, & Springer, 1997).
Amination Reactions Mediated by Palladium/Imidazolium Salt Systems
The study on amination reactions of aryl halides, including bromobenzamides, with nitrogen-containing reagents mediated by palladium/imidazolium salt systems, opens up avenues for synthesizing complex organic compounds, potentially useful in pharmaceuticals and materials science (Grasa, Viciu, Huang, & Nolan, 2001).
Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives
The synthesis of benzamide derivatives for potential use as CCR5 antagonists indicates the role of bromobenzamide derivatives in developing new therapeutic agents for diseases such as HIV (Bi, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUFRCCKVFYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)


![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2915198.png)
![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)
![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)



![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)
![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)

